5-Fluoro-amb-pica
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMB2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with methyl 3-methylbutanoate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of MMB2201 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
MMB2201 undergoes various chemical reactions, including:
Oxidation: MMB2201 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of MMB2201 can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: MMB2201 can undergo nucleophilic substitution reactions, particularly at the fluoropentyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
MMB2201 is primarily used in forensic and toxicological research. It serves as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) . Additionally, MMB2201 is used in studies investigating the pharmacological effects of synthetic cannabinoids on the central nervous system .
Mechanism of Action
MMB2201 exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The downstream effects include altered neurotransmitter release and modulation of synaptic transmission .
Comparison with Similar Compounds
MMB2201 is structurally similar to other synthetic cannabinoids such as 5F-AMB, 5F-ADB, and MDMB-CHMICA. MMB2201 is unique due to its specific fluoropentyl chain and indole-3-carboxamide core . These structural features contribute to its high potency and distinct pharmacological profile.
List of Similar Compounds
- 5F-AMB
- 5F-ADB
- MDMB-CHMICA
- MDMB-CHMINACA
- MDMB-FUBINACA
Properties
CAS No. |
1616253-26-9 |
---|---|
Molecular Formula |
C20H27FN2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24) |
InChI Key |
JFXASAFVUQVGEW-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Synonyms |
N-[[1-(5-Fluoropentyl)-1H-indol-3-yl]carbonyl]-valine Methyl Ester |
Origin of Product |
United States |
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